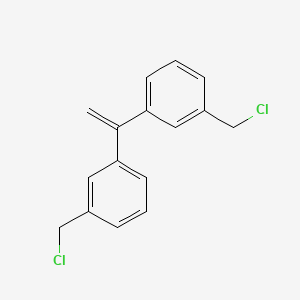
1,1-Bis(3-chloromethylphenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(3-chloromethylphenyl)ethene is an organic compound with the molecular formula C16H14Cl2 It is a derivative of ethene, featuring two chloromethyl groups attached to the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(3-chloromethylphenyl)ethene can be synthesized through a multi-step process starting from pentaerythritol. The initial step involves the partial chlorination of pentaerythritol to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the chloromethyl groups and form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(3-chloromethylphenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications of the compound.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(3-chloromethylphenyl)ethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,1-Bis(3-chloromethylphenyl)ethene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(chloromethyl)ethylene: This compound is similar in structure but lacks the phenyl rings.
1,1-Bis(morpholino)ethene: This compound features morpholino groups instead of chloromethyl groups.
Uniqueness
1,1-Bis(3-chloromethylphenyl)ethene is unique due to the presence of phenyl rings, which impart distinct chemical properties and reactivity. The phenyl rings can participate in various aromatic substitution reactions, making the compound versatile for different synthetic applications.
Eigenschaften
CAS-Nummer |
202923-19-1 |
|---|---|
Molekularformel |
C16H14Cl2 |
Molekulargewicht |
277.2 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-[1-[3-(chloromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(15-6-2-4-13(8-15)10-17)16-7-3-5-14(9-16)11-18/h2-9H,1,10-11H2 |
InChI-Schlüssel |
XTFICDIUPGOOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC(=C1)CCl)C2=CC=CC(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



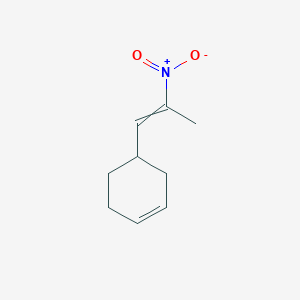


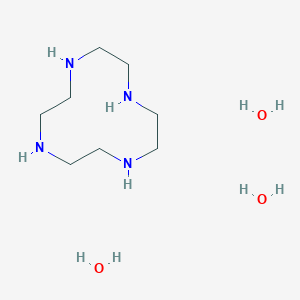
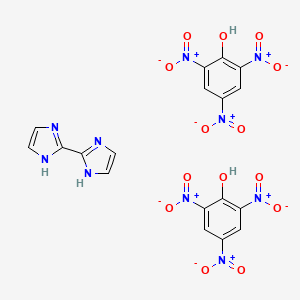
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
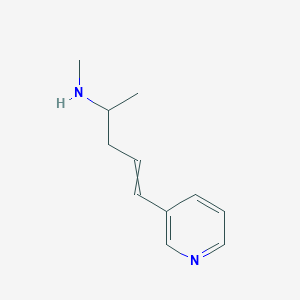
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
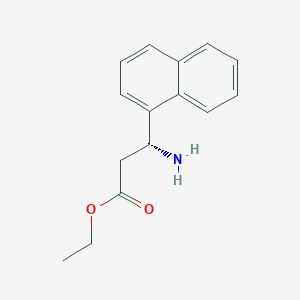

![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
